![molecular formula C20H18FN3O3 B2626342 3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 835907-61-4](/img/structure/B2626342.png)
3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one
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Overview
Description
3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one, also known as DPI, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis of Pyrimido[5,4-b]indole Derivatives
The synthesis of 5H-pyrimido[5,4-b]indole derivatives has been explored through reactions of methyl 3-amino-1H-indole-2-carboxylates with aryl isocyanates, aryl isothiocyanates, and cyanamides. These reactions lead to various derivatives, including 3-aryl-1H-pyrimido[5,4-b]indole-2,4(3H,5H)-diones and 3-aryl-2-thioxo-2,3-dihydro-1H-pyrimido[5,4-b]indol-4(5H)-ones, showcasing the versatility of pyrimido[5,4-b]indole scaffolds in synthesizing complex heterocyclic structures (Shestakov et al., 2009).
Molecular Structure and Antimicrobial Activities
A study on the synthesis and characterization of 3-(1-(3,4-dimethoxyphenethyl)-4,5-diphenyl-1H-imidazol-2-yl)-1H-indole derivatives revealed insights into their molecular structure, antimicrobial activities, and potential as non-linear optical (NLO) materials. This research highlights the compound's structural features and antimicrobial potential, demonstrating the scientific interest in exploring the applications of such heterocyclic compounds in the pharmaceutical field (Rajaraman et al., 2017).
Novel Synthesis Approaches and Pharmacological Evaluation
Derivatives based on the pyrimidoindole and thienopyrimidine ring systems have been synthesized, showcasing a variety of N-substitutions in position 3. These compounds have displayed notable analgesic and anti-inflammatory activities, with minimal acute toxicity and optimal gastric tolerance. This research underscores the pharmacological potential of pyrimido[5,4-b]indol derivatives and their relevance in developing new therapeutic agents (Santagati et al., 1995).
Mechanism of Action
Target of Action
Similar compounds have been shown to have anti-tumor activity , suggesting that this compound may also target cancer cells.
Mode of Action
It is suggested that similar compounds inhibit the proliferation of cancer cells in a dose-dependent manner . This could imply that this compound may also interact with its targets to inhibit cell proliferation.
Biochemical Pathways
Similar compounds have been shown to have antiproliferative activity , suggesting that this compound may affect pathways related to cell proliferation and growth.
Result of Action
Similar compounds have been shown to inhibit the proliferation of cancer cells , suggesting that this compound may have similar effects.
properties
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoro-5H-pyrimido[5,4-b]indol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN3O3/c1-26-16-6-3-12(9-17(16)27-2)7-8-24-11-22-18-14-10-13(21)4-5-15(14)23-19(18)20(24)25/h3-6,9-11,23H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAWUSWCSUOTYOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)NC4=C3C=C(C=C4)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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